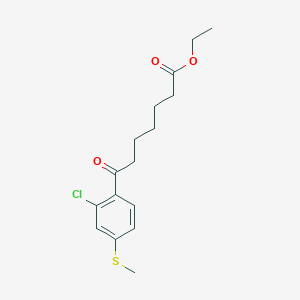

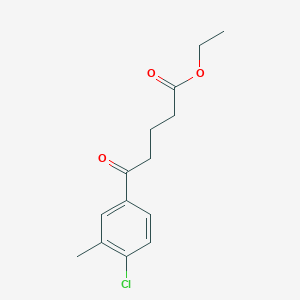

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

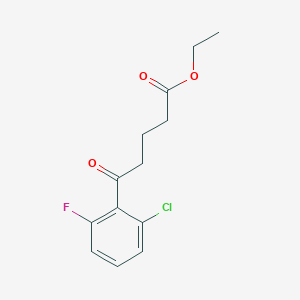

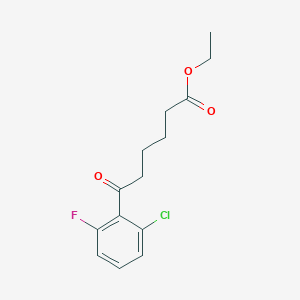

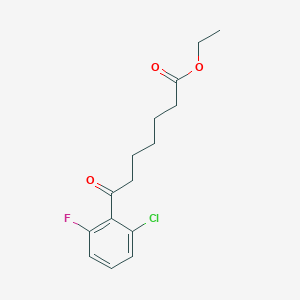

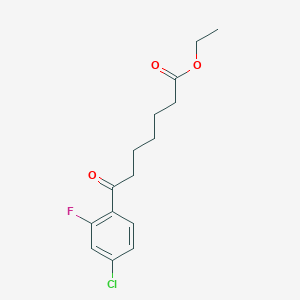

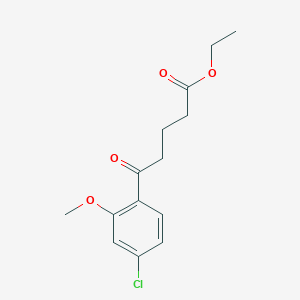

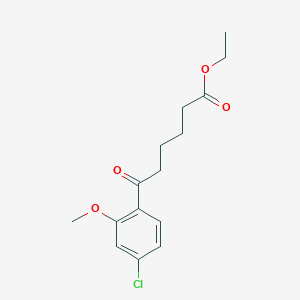

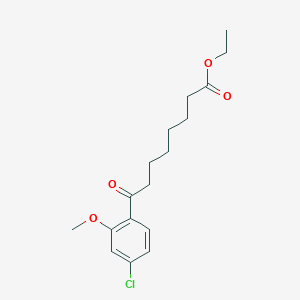

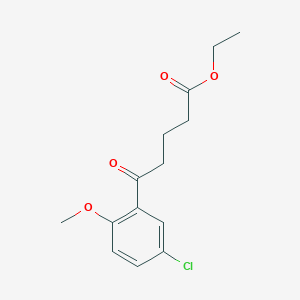

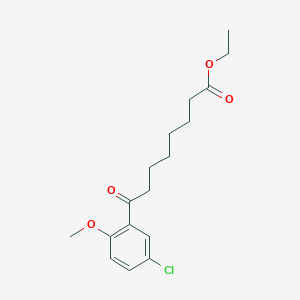

The compound “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” is an organic compound based on its name. It likely contains a phenyl group (a ring of carbon atoms, also known as a benzene ring) that is substituted with a chlorine atom and a methyl group . The “ethyl 5-oxovalerate” part suggests the presence of an ester functional group, which is commonly found in fats and oils and is often involved in fragrance and flavoring compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely show a phenyl ring substituted with a chlorine atom and a methyl group, and an ester functional group attached to the phenyl ring . The exact structure would depend on the positions of these substituents on the phenyl ring.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the chlorine atom might be replaced in a nucleophilic aromatic substitution reaction, or the ester group could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility in various solvents, and reactivity with common reagents. Without specific data on “this compound”, I can’t provide these details .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate, as an ester, is used in the synthesis of various organic compounds. For example, its derivatives are involved in the formation of ketenes, an essential intermediate in organic synthesis (Jansson et al., 2006).

The compound plays a role in the synthesis of 5-methyl-2-ethyl-4-chloro-2-oxo-1,2-oxa-4-phospholene, a compound with potential applications in various chemical reactions (Pudovik et al., 1970).

It is used in the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, showcasing its utility in the creation of complex heterocyclic compounds (Kiely, 1991).

The ester has been used in the synthesis of new thiazolo[5,4-d]pyrimidines, indicating its role in producing compounds with potential biological properties (El-bayouki & Basyouni, 1988).

Biological and Medicinal Research

In the field of medicinal chemistry, derivatives of this compound are synthesized and evaluated for analgesic and anti-inflammatory activities, demonstrating its significance in drug discovery (Dewangan et al., 2015).

The ester is involved in the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, a compound analyzed for its crystal and molecular structure, which is important in the design of new pharmaceuticals (Achutha et al., 2017).

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor made from a derivative of this compound, is used in the production of chiral drugs, highlighting its application in enantioselective synthesis (Ye et al., 2011).

Analytical Chemistry

- The compound has been studied in the development of specific and sensitive analytical methods for impurity determination, indicating its importance in ensuring the quality of pharmaceutical products (Tang et al., 2010).

Mechanism of Action

The mechanism of action of a compound depends on its use. For example, if it’s used as a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Without specific information on how “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate” is used, it’s difficult to provide a mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s a liquid, it might be a fire hazard. Without specific information on “Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate”, I can’t provide these details .

Future Directions

properties

IUPAC Name |

ethyl 5-(4-chloro-3-methylphenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO3/c1-3-18-14(17)6-4-5-13(16)11-7-8-12(15)10(2)9-11/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBWDOGABNLCKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801247885 |

Source

|

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

951890-15-6 |

Source

|

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-chloro-3-methyl-δ-oxobenzenepentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801247885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[2-Chloro-4-(methylthio)phenyl]-5-oxovalerate](/img/structure/B1326048.png)